3,5-di-tert-butyl-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3,5-DI(TERT-BUTYL)-N~1~-{5-[2-(DIETHYLAMINO)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with tert-butyl groups and a thiadiazole ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(TERT-BUTYL)-N~1~-{5-[2-(DIETHYLAMINO)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Preparation of 3,5-DI(TERT-BUTYL)BENZOIC ACID: This can be synthesized by the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 3,5-DI(TERT-BUTYL)BENZOYL CHLORIDE: The benzoic acid derivative is then converted to the corresponding benzoyl chloride using thionyl chloride.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately by reacting diethylamine with thiosemicarbazide under acidic conditions.
Coupling Reaction: Finally, the benzoyl chloride is reacted with the thiadiazole derivative in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of tert-butyl alcohols or hydroperoxides.
Reduction: Formation of amines from the benzamide group.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
The compound’s pharmacological properties are being explored for therapeutic applications. Studies have shown its potential in modulating biological pathways involved in inflammation and cancer, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 3,5-DI(TERT-BUTYL)-N~1~-{5-[2-(DIETHYLAMINO)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The thiadiazole ring and diethylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-DI(TERT-BUTYL)BENZOIC ACID
- 3,5-DI(TERT-BUTYL)BENZOYL CHLORIDE
- 3,5-DI(TERT-BUTYL)-2-HYDROXYBENZALDEHYDE
Uniqueness
Compared to these similar compounds, 3,5-DI(TERT-BUTYL)-N~1~-{5-[2-(DIETHYLAMINO)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE stands out due to the presence of the thiadiazole ring and the diethylamino group
Properties
Molecular Formula |
C23H36N4OS |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H36N4OS/c1-9-27(10-2)12-11-19-25-26-21(29-19)24-20(28)16-13-17(22(3,4)5)15-18(14-16)23(6,7)8/h13-15H,9-12H2,1-8H3,(H,24,26,28) |
InChI Key |
NKOCHYZCBJZQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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